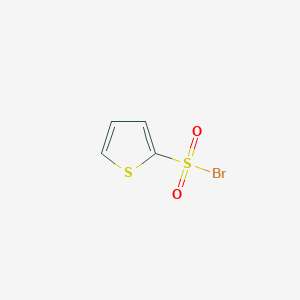
Thiophene-2-sulfonyl bromide
概要
説明
Thiophene-2-sulfonyl bromide is an organosulfur compound that features a thiophene ring substituted with a sulfonyl bromide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Thiophene-2-sulfonyl bromide can be synthesized through several methods. One common approach involves the bromination of thiophene-2-sulfonic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
化学反応の分析
Types of Reactions
Thiophene-2-sulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
科学的研究の応用
作用機序
The mechanism of action of thiophene-2-sulfonyl bromide largely depends on its chemical reactivity. In nucleophilic substitution reactions, the bromide group is displaced by a nucleophile, forming a new bond with the thiophene ring. The sulfonyl group can interact with various molecular targets, potentially altering their function and leading to biological effects .
類似化合物との比較
Similar Compounds
Thiophene-2-sulfonic acid: Similar structure but lacks the bromide group, making it less reactive in substitution reactions.
Thiophene-2-sulfonamide: Formed by the substitution of the bromide group with an amine, used in medicinal chemistry.
Thiophene-2-sulfonate: Formed by the substitution of the bromide group with an alcohol or thiol, used in materials science.
Uniqueness
Thiophene-2-sulfonyl bromide is unique due to its high reactivity, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse applications .
特性
IUPAC Name |
thiophene-2-sulfonyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCGPQXKTYHYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2835368.png)
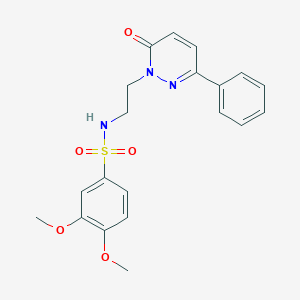
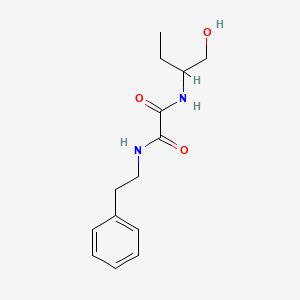
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2835375.png)
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide](/img/structure/B2835377.png)
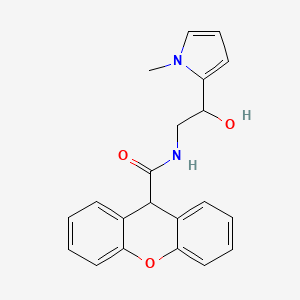
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)
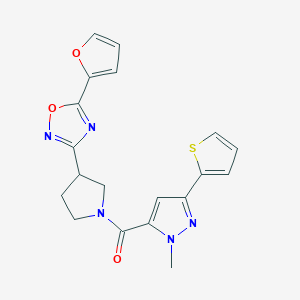
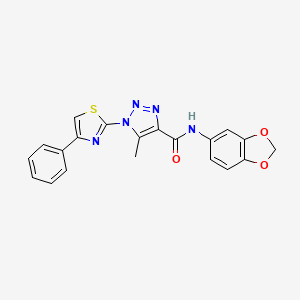
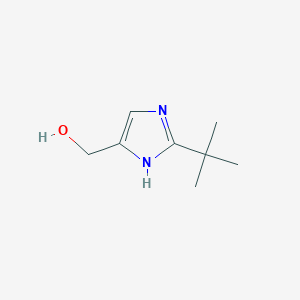
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B2835387.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2835388.png)
